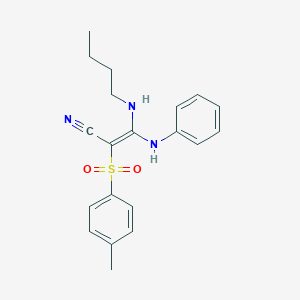![molecular formula C10H16ClNO B6332575 {4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride CAS No. 155799-96-5](/img/structure/B6332575.png)
{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of dimethylamine, which is an organic compound with the formula (CH3)2NH . This secondary amine is a colorless, flammable liquid with an ammonia-like odor . It’s commonly encountered commercially as a solution in water at concentrations up to around 40% .
Synthesis Analysis
While specific synthesis methods for “{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride” are not available, amines like dimethylamine are often produced industrially by alkylation of ammonia with alcohols .科学的研究の応用
DMAMP has a wide range of applications in scientific research. It is commonly used in organic synthesis as an intermediate for the preparation of other compounds. It is also used as a reagent in a variety of biochemical and physiological experiments, such as enzyme assays, spectroscopy, and chromatography. Additionally, DMAMP can be used to study the effects of drugs on the body and the mechanism of action of drugs.
作用機序
Target of Action
Similar compounds such as 4-dimethylaminophenol have been found to interact with the iron in cytochrome aa 3, a terminal oxidative respiratory enzyme .
Mode of Action
In the case of 4-dimethylaminophenol, it has been observed that cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation
Biochemical Pathways
Similar compounds have been found to affect the respiratory chain, where atp synthesis occurs
Result of Action
Similar compounds have been found to restore normal cellular respiration when methemoglobin is formed in excess of total body cytochrome aa 3
実験室実験の利点と制限
DMAMP has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be synthesized in a short amount of time. Additionally, it is relatively stable and has a high yield when synthesized. However, it should be noted that DMAMP is a toxic compound and should be handled with caution in the laboratory.
将来の方向性
There are numerous potential future directions for research involving DMAMP. These include further investigation into the mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, further research into the effects of DMAMP on various biochemical pathways and receptors could lead to a better understanding of the compound’s effects on the body. Finally, further research into the synthesis of DMAMP could lead to the development of more efficient and cost-effective methods for its production.
合成法
DMAMP can be synthesized from the reaction of {4-[(Dimethylamino)methyl]phenol} with hydrochloric acid. This reaction is typically carried out in an aqueous medium, and the resulting product is then purified by recrystallization. The yield of the reaction is typically high, with a reported yield of over 95%.
特性
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11(2)7-9-3-5-10(8-12)6-4-9;/h3-6,12H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFJRTHRPHFERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)
![8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332503.png)

![8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)









![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)